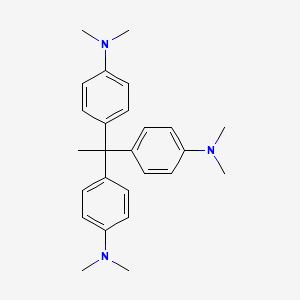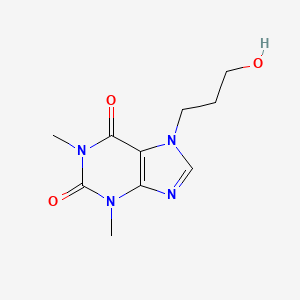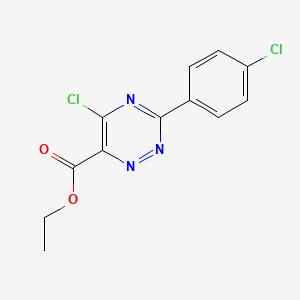
Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of chloro substituents on both the triazine ring and the phenyl ring, as well as an ethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate typically involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl chloroformate and sodium ethoxide to yield the desired triazine derivative. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro substituents on the triazine and phenyl rings can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized to form corresponding oxides or reduced to amines under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted triazine derivatives.
Oxidation: Triazine oxides.
Reduction: Triazine amines.
Hydrolysis: Triazine carboxylic acids.
Applications De Recherche Scientifique
Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-1-vinyl-1H-pyrazoles: These compounds share the chloro substituent and heterocyclic structure but differ in their core ring system.
5-chloro-3-phenyl-1H-indoles: Similar in having a chloro substituent and aromatic ring but differ in their nitrogen arrangement and additional functional groups.
Uniqueness
Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate is unique due to its specific triazine core structure, which imparts distinct chemical reactivity and biological activity compared to other chloro-substituted heterocycles .
Propriétés
Numéro CAS |
126542-35-6 |
|---|---|
Formule moléculaire |
C12H9Cl2N3O2 |
Poids moléculaire |
298.12 g/mol |
Nom IUPAC |
ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-2-19-12(18)9-10(14)15-11(17-16-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3 |
Clé InChI |
CEVSLBYWSKYKFE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



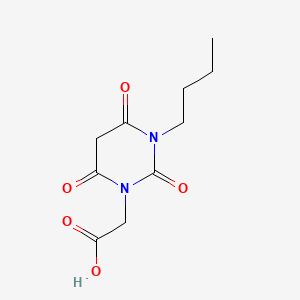


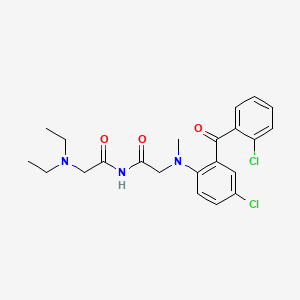

![2-[(3-Methylphenyl)methoxy]ethanol](/img/structure/B13754981.png)
![ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide](/img/structure/B13754990.png)

